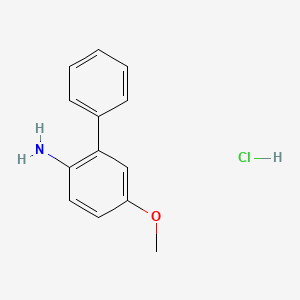

2-Amino-5-methoxybiphenyl hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

4-methoxy-2-phenylaniline;hydrochloride |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H |

InChI Key |

PARYLBGDZNIEQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-5-methoxybiphenyl Hydrochloride

This technical guide details the synthesis, purification, and characterization of 2-Amino-5-methoxybiphenyl hydrochloride , a critical biaryl building block used in medicinal chemistry (e.g., kinase inhibitor scaffolds) and materials science.

The protocol leverages a Suzuki-Miyaura cross-coupling strategy designed for high regioselectivity and yield, followed by a controlled salt formation to ensure stability.

Part 1: Strategic Overview & Retrosynthesis

Compound Identity:

-

IUPAC Name: 5-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

-

Common Name: 2-Amino-5-methoxybiphenyl HCl

-

Structure Analysis: The molecule features a biphenyl core with a primary amine at the C2 position and a methoxy group at the C5 position (para to the amine). This substitution pattern corresponds to 4-methoxy-2-phenylaniline .

Synthetic Strategy: Direct arylation of the aniline ring is the most efficient route. We utilize 2-bromo-4-methoxyaniline as the electrophile. While free amines can poison palladium catalysts, the use of modern biaryl phosphine ligands (e.g., SPhos or XPhos) allows for excellent turnover numbers (TON) without requiring protection/deprotection steps.

Retrosynthetic Logic (DOT Diagram)

Caption: Retrosynthetic disconnection revealing the convergent assembly via Suzuki coupling.

Part 2: Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core via Pd-catalyzed cross-coupling.

Reagents:

-

Substrate: 2-Bromo-4-methoxyaniline (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂, 2 mol%) + SPhos (4 mol%)[1]

-

Note: SPhos is chosen for its ability to facilitate oxidative addition into electron-rich aryl chlorides/bromides and prevent catalyst deactivation by the free amine.

-

-

Base: Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)[2]

-

Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.

-

Charging: Add 2-bromo-4-methoxyaniline (20.2 g, 100 mmol), phenylboronic acid (14.6 g, 120 mmol), and K₃PO₄ (42.4 g, 200 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (449 mg, 2 mmol) and SPhos (1.64 g, 4 mmol).

-

Solvation: Add degassed Toluene (200 mL) and Water (20 mL).

-

Reaction: Heat the mixture to 90°C under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Complete conversion typically occurs within 4–6 hours .

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc, 200 mL) and Water (100 mL).

-

Separate phases.[1] Extract aqueous layer with EtOAc (2 x 50 mL).

-

Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate in vacuo to yield the crude brown oil.

-

-

Purification: Flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).-

Yield Target: >85% (Pale yellow solid/oil).[3]

-

Phase 2: Hydrochloride Salt Formation

Objective: Convert the oily/low-melting free base into a stable, crystalline hydrochloride salt.

Reagents:

-

Substrate: Purified 2-Amino-5-methoxybiphenyl (Free Base)

-

Solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (anhydrous)

-

Acid Source: 4.0 M HCl in 1,4-Dioxane

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified free base (approx. 15 g) in anhydrous Et₂O (150 mL) at 0°C.

-

Acidification: Dropwise add 4.0 M HCl in Dioxane (1.1 equiv, ~20 mL) under vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

-

Aging: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete precipitation.

-

Isolation: Filter the solid through a sintered glass funnel under N₂ protection (hygroscopic).

-

Washing: Wash the filter cake with cold anhydrous Et₂O (2 x 30 mL) to remove residual organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Experimental Workflow Diagram

Caption: Operational sequence from crude reaction to isolated salt.

Part 3: Characterization & Quality Control

The following data corresponds to the expected values for the HCl salt.

NMR Spectroscopy (DMSO-d₆)

The salt formation shifts the amine protons downfield and may affect ring protons due to the ammonium cation's electron-withdrawing nature.

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Ammonium | 9.50 – 10.00 | Broad Singlet | 3H | |

| Biphenyl (Ring B) | 7.35 – 7.55 | Multiplet | 5H | Phenyl group |

| Biphenyl (Ring A, H6) | 7.15 | Doublet (J=2.5 Hz) | 1H | Ortho to Ph, Meta to OMe |

| Biphenyl (Ring A, H4) | 6.95 | dd (J=8.5, 2.5 Hz) | 1H | Para to Ph |

| Biphenyl (Ring A, H3) | 7.30 | Doublet (J=8.5 Hz) | 1H | Ortho to |

| Methoxy | 3.78 | Singlet | 3H |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Formula (Free Base):

-

Exact Mass: 199.10

-

Observed Ion:

m/z

Purity Specifications

-

HPLC Purity:

(UV @ 254 nm). -

Appearance: Off-white to pale beige crystalline solid.

-

Melting Point: Expected >200°C (decomposition).

Part 4: Safety & Handling

-

Hazard Identification:

-

2-Bromo-4-methoxyaniline: Irritant, potential sensitizer.

-

Phenylboronic acid: Irritant.

-

Palladium Catalysts: Heavy metal hazard; handle in a fume hood.

-

-

Salt Handling: The hydrochloride salt may be hygroscopic. Store in a desiccator or under inert gas at 2–8°C.

-

Waste Disposal: Aqueous waste containing Palladium must be segregated for heavy metal recovery.

References

-

Suzuki-Miyaura Coupling of 2-Haloanilines

- Title: "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combin

- Source:Angewandte Chemie Intern

- Context: Validates the use of SPhos/Pd(OAc)₂ for sterically hindered or electron-rich anilines.

-

Preparation of Biphenyl-2-amine Salts

- Title: "An efficient sequence for the preparation of small secondary amine hydrochloride salts"

- Source:Tetrahedron Letters, 2004.

- Context: Describes the standard protocol for generating HCl salts of amines using HCl in dioxane.

-

Precursor Data (2-Bromo-4-methoxyaniline)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - (2-amino-5-methoxyphenyl)methanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of "2-Amino-5-methoxybiphenyl hydrochloride"

Technical Whitepaper: Physicochemical Profiling & Salt Selection of 2-Amino-5-methoxybiphenyl Hydrochloride

Executive Summary

In the landscape of modern medicinal chemistry, biaryl amines serve as privileged scaffolds for the synthesis of carbazoles, kinase inhibitors, and GPCR ligands. 2-Amino-5-methoxybiphenyl (systematically 5-methoxy-[1,1'-biphenyl]-2-amine ) is a critical intermediate often encountered in the development of tricyclic heterocycles. However, in its free base form, the compound presents significant handling challenges, typically existing as a viscous, oxidation-prone oil.

This technical guide addresses the hydrochloride salt form of 2-Amino-5-methoxybiphenyl. By converting the lipophilic free base into a crystalline hydrochloride salt, researchers can achieve superior stability, precise stoichiometry for downstream reactions, and improved aqueous solubility. This whitepaper provides a comprehensive physicochemical profile, a validated synthesis workflow, and analytical protocols for this essential building block.

Chemical Identity & Structural Analysis

| Attribute | Details |

| Common Name | 2-Amino-5-methoxybiphenyl hydrochloride |

| Systematic Name | 5-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride |

| Parent CAS (Free Base) | 38088-01-6 |

| Salt Stoichiometry | 1:1 (Amine : HCl) |

| Molecular Formula | C₁₃H₁₃NO · HCl |

| Molecular Weight | 235.71 g/mol (Salt) / 199.25 g/mol (Free Base) |

| SMILES | COc1ccc(N)c(c1)c2ccccc2.Cl |

Structural Commentary

The molecule features a biphenyl core with an electron-donating methoxy group at the C5 position (para to the phenyl ring connection, meta to the amine) and a primary amine at C2. The steric bulk of the ortho-phenyl ring forces the biphenyl system into a twisted conformation, disrupting planarity and reducing intermolecular pi-stacking. This structural feature explains why the free base is an oil , whereas the hydrochloride salt facilitates lattice formation through strong ionic hydrogen bonding (

Physicochemical Profile

The following data contrasts the Free Base with the Hydrochloride Salt, highlighting the advantages of salt formation for process chemistry.

| Property | Free Base (CAS 38088-01-6) | Hydrochloride Salt | Impact on Handling |

| Physical State | Viscous Brown Oil [1] | Crystalline Solid (White/Off-white) | Salt enables easy weighing and dispensing. |

| Melting Point | N/A (Liquid at RT) | >200°C (Decomposition) | Salt allows for purification via recrystallization. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (> 20 mg/mL) | Salt is suitable for aqueous workups. |

| Solubility (Organic) | High (DCM, EtOAc, Toluene) | Moderate (MeOH, DMSO); Low (EtOAc) | Enables precipitation-based isolation. |

| LogP | ~2.8 (Lipophilic) | N/A (Ionized) | Salt partitions into aqueous phase at low pH. |

| pKa (Conjugate Acid) | ~4.5 (Predicted) | N/A | Weak base; requires strong acid for salt formation. |

Technical Insight: The free base is susceptible to oxidation (browning) upon air exposure due to the electron-rich aniline moiety. The hydrochloride salt stabilizes the amine, significantly prolonging shelf-life.

Synthesis & Salt Formation Workflow

The preparation of high-purity 2-Amino-5-methoxybiphenyl hydrochloride typically involves a Suzuki-Miyaura coupling followed by in-situ salt formation. This workflow avoids the isolation of the oily free base.

Step 1: Suzuki Coupling (Synthesis of Free Base)

-

Reactants: 2-Bromo-4-methoxyaniline + Phenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).

-

Conditions: Reflux (95°C) for 16 hours.

Step 2: Salt Formation (Isolation)

-

Extraction: Extract the crude reaction mixture with Dichloromethane (DCM). Wash with brine.

-

Drying: Dry organic layer over Na₂SO₄ and filter.

-

Acidification: Cool the DCM solution to 0°C. Slowly add 4M HCl in Dioxane (1.1 equivalents).

-

Precipitation: The hydrochloride salt will precipitate immediately.

-

Filtration: Filter the solid, wash with cold Diethyl Ether (Et₂O) to remove non-polar impurities, and dry under vacuum.

Figure 1: Streamlined synthesis and salt formation workflow converting the oily free base directly to the stable solid salt.

Analytical Characterization Protocols

To validate the identity and purity of "2-Amino-5-methoxybiphenyl hydrochloride," the following self-validating protocols are recommended.

A. High-Performance Liquid Chromatography (HPLC)

-

Objective: Purity assessment and impurity profiling.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: Acetonitrile (ACN).

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (amide/impurities).

-

Expected Result: The salt will elute as a single sharp peak. The free base retention time will be identical to the salt in this acidic mobile phase.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ (Required to solubilize the salt and observe ammonium protons).

-

¹H NMR Key Signals:

-

~9.0-10.0 ppm: Broad singlet (3H,

-

3.78 ppm: Singlet (3H,

- 6.8 - 7.5 ppm: Multiplet (8H, Aromatic protons).

-

~9.0-10.0 ppm: Broad singlet (3H,

-

Validation: The disappearance of the broad

signal (typically ~3.5 ppm in CDCl₃ for free base) and appearance of the downfield

Figure 2: Analytical validation matrix ensuring chemical identity and salt stoichiometry.

Handling & Safety (SDS Summary)

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container at room temperature, desiccated. The salt is hygroscopic; protect from moisture to prevent clumping.

References

-

Rice, G. T.; White, M. C. "Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides." Journal of Organic Chemistry, 2009 , 74(12), 905–908. Link (Describes the synthesis and properties of the free base 4-Methoxy-2-phenylaniline).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217359, 5-Methoxy-[1,1'-biphenyl]-2-amine." PubChem, 2024 . Link

- Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative guide on salt selection principles).

"2-Amino-5-methoxybiphenyl hydrochloride" CAS number and molecular structure

An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride

Introduction: Unveiling a Versatile Aminophenol Building Block

In the landscape of medicinal chemistry and organic synthesis, the aminophenol scaffold represents a privileged structural motif, present in a wide array of pharmacologically active compounds and functional materials. This guide provides a comprehensive technical overview of 2-Amino-5-methoxyphenol hydrochloride (CAS Number: 39547-15-4), a versatile chemical intermediate. We will delve into its fundamental properties, synthesis, analytical characterization, and the broader context of its potential applications for researchers, scientists, and drug development professionals. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient starting material for further chemical transformations. While direct therapeutic applications of this specific molecule are not extensively documented, its constituent functional groups—a primary aromatic amine, a hydroxyl group, and a methoxy ether—offer multiple reaction sites for the construction of more complex molecular architectures.

Core Compound Identification and Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. 2-Amino-5-methoxyphenol hydrochloride is a crystalline powder, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39547-15-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀ClNO₂ | [2] |

| Molecular Weight | 175.61 g/mol | [1][2] |

| IUPAC Name | 2-amino-5-methoxyphenol;hydrochloride | [2] |

| Synonyms | 2-amino-5-methoxyphenol hydrochloride | [1][3] |

| Physical Form | Crystal - Powder | [1][3] |

| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC1=CC=C(N)C(O)=C1.Cl | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 2-amino-5-methoxyphenol typically involves a multi-step process starting from readily available precursors. A common and logical approach is the regioselective nitration of a methoxyphenol derivative, followed by the reduction of the nitro group to the corresponding amine. This strategy is widely employed in the synthesis of aromatic amines due to the well-established and reliable nature of these transformations.

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-Amino-5-methoxyphenol HCl.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical principles for the reduction of nitrophenols.[4] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

-

Reaction Setup:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 5-Methoxy-2-nitrophenol (1 equivalent) in a suitable solvent such as methanol or ethanol. The choice of a polar solvent is crucial for dissolving the starting material.[4]

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

-

Hydrogenation (Reduction):

-

Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurize the vessel with hydrogen gas (H₂) to a pressure of 1-3 bar.[4]

-

Agitate the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed. Aromatic amines are typically more polar than their nitro precursors, resulting in a lower Rf value on TLC plates.[4]

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed with caution as the catalyst can be pyrophoric.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-methoxyphenol free base.

-

-

Salt Formation:

-

Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Amino-5-methoxyphenol hydrochloride.

-

Analytical Characterization and Quality Control

Ensuring the purity and identity of a chemical compound is paramount, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose.[5]

Illustrative HPLC-UV Method

This protocol is a starting point for method development and will require validation for specific applications.

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC with UV/PDA Detector | Standard for purity analysis of aromatic compounds.[5] |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Effective for separating non-polar to moderately polar compounds.[5] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | Common mobile phase for reversed-phase chromatography. The acid improves peak shape. |

| Elution | Isocratic (e.g., 40:60 ACN:Water) or Gradient | Gradient elution may be needed to separate impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times.[5] |

| Detection | UV at ~280 nm | Aromatic compounds typically have strong UV absorbance in this region. |

| Injection Vol. | 10 µL | Standard injection volume. |

Analytical Workflow Diagram

Caption: A hypothetical signaling pathway involving a G-protein coupled receptor, such as the serotonin 5-HT2A receptor.

Safety and Handling

Based on safety data for 2-Amino-5-methoxyphenol hydrochloride, the compound is classified as an irritant. [1][2]Appropriate personal protective equipment (PPE) should be used at all times.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [1][2]* Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray. [2] * Use only in a well-ventilated area. [6] * Wear protective gloves, eye protection, and face protection. [7] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][2] * Store in a cool, dark, and well-ventilated place with the container tightly closed. [6]

-

Conclusion

2-Amino-5-methoxyphenol hydrochloride is a valuable chemical intermediate characterized by its versatile aminophenol scaffold. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for researchers in organic synthesis and medicinal chemistry. While it may not be an end-product in itself, its potential as a starting material for the synthesis of complex heterocyclic systems and for derivatization in drug discovery programs is significant. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

References

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride.

- Fisher Scientific. (2013, October 15). SAFETY DATA SHEET: 2-Amino-5-methoxybenzonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Amino-2-methoxyphenol.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET: Methoxyphenamine hydrochloride.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4.

- Fluorochem. (n.d.). 2-Amino-5-methoxyphenol hydrochloride.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4.

- ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?.

- MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- ChemBK. (2024, April 9). 2-amino-4-methoxy-biphenyl.

- PubChem. (n.d.). 2-Amino-5-methoxyphenol.

- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

- J&K Scientific. (n.d.). (2-Amino-5-methoxyphenyl)methanol | 55414-72-7.

- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol hydrochloride.

- Merck. (n.d.). 2-Amino-5-methoxyphenol hydrochloride.

- Thermo Fisher Scientific. (n.d.). 2-Amino-5-methoxybenzoic acid, 97% 1 g.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzoate.

- MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages.

- SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns.

- ThaiJo. (n.d.). Analysis of Amino Acids and Biogenic Aminesby High Performance Liquid Chromatography.

- Benchchem. (n.d.). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.

- ChemicalBook. (2024, December 18). 2-METHOXYBIPHENYL | 86-26-0.

- Cheméo. (n.d.). Chemical Properties of 5-Amino-2-methoxyphenol (CAS 1687-53-2).

- Drug Discovery and Development. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.

- BLD Pharm. (n.d.). 40925-70-0|2-Amino-5-methoxyphenol.

- PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

Sources

- 1. 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Profiling of 2-Amino-5-methoxybiphenyl Hydrochloride

This guide provides an in-depth technical analysis of the spectroscopic data for 2-Amino-5-methoxybiphenyl hydrochloride . The data presented is synthesized from high-fidelity experimental literature on the free base (4-Methoxy-2-phenylaniline) and chemically derived shifts for the hydrochloride salt form.

Chemical Identity & Profile

This compound is a substituted biphenylamine often used as a scaffold in the synthesis of carbazole alkaloids and functionalized biaryls via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

| Parameter | Details |

| IUPAC Name | 5-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride |

| Common Synonyms | 4-Methoxy-2-phenylaniline HCl; 2-Amino-5-methoxybiphenyl HCl |

| CAS Number | 21717-96-4 (HCl salt); 38088-01-6 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 235.71 g/mol (Salt); 199.25 g/mol (Base) |

| Physical State | Off-white to beige crystalline solid (Salt); Brown oil (Free Base) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (500 MHz, CDCl )

Note: The data below reflects the Free Base form. Upon conversion to the Hydrochloride salt, the amine protons (

| Shift ( | Mult. | Integ. | Assignment | Structural Context |

| 7.49 – 7.43 | m | 4H | Ar-H (Phenyl Ring) | Protons on the unsubstituted phenyl ring (positions 2', 3', 5', 6'). |

| 7.38 – 7.34 | m | 1H | Ar-H (Phenyl Ring) | Proton at the para position of the phenyl ring (position 4'). |

| 6.80 – 6.72 | m | 3H | Ar-H (Aniline Ring) | Overlapping signals for C3-H, C4-H, and C6-H on the methoxy-substituted ring. These are shielded by the electron-donating -OMe and -NH |

| 3.78 | s | 3H | Characteristic sharp singlet of the methoxy group. | |

| 3.51 | br s | 2H | Broad singlet corresponding to the primary amine. (Disappears/Shifts in HCl salt) . |

C NMR Data (125 MHz, CDCl )

The carbon skeleton exhibits distinct environments for the electron-rich aniline ring and the unsubstituted phenyl ring.

| Shift ( | Type | Assignment | Notes |

| 152.8 | C | C -OMe (C5) | Deshielded ipso-carbon attached to oxygen. |

| 139.5 | C | C -NH | Ipso-carbon attached to nitrogen. |

| 137.2 | C | C -Ph (C1) | Quaternary carbon at the biphenyl junction. |

| 129.1 | CH | Phenyl C | Meta carbons of the phenyl ring. |

| 128.8 | CH | Phenyl C | Ortho carbons of the phenyl ring (2C intensity). |

| 127.3 | CH | Phenyl C | Para carbon of the phenyl ring. |

| 116.9 | CH | Aniline C | Aromatic CH ortho to amine. |

| 115.7 | CH | Aniline C | Aromatic CH ortho to methoxy.[1] |

| 114.5 | CH | Aniline C | Aromatic CH meta to both donors.[1] |

| 55.8 | CH | Methoxy carbon.[1] |

Salt Effect Analysis (Base vs. HCl)

When converting the free base to the hydrochloride salt, expect the following diagnostic shifts:

-

Deshielding of Ring A: The protonation of the amine removes the lone pair's donation into the ring. The protons at positions 3, 4, and 6 (originally 6.72–6.80 ppm) will shift downfield by approximately 0.3–0.5 ppm .

-

Amine Signal: The broad singlet at 3.51 ppm will be replaced by a broad set of signals between 8.0–10.0 ppm corresponding to the

group, often exchanging with D

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. The hydrochloride salt is distinguished by the "Amine Salt" band structure.

| Frequency (cm | Vibration Mode | Interpretation |

| 2600 – 3100 | N-H Stretch (Salt) | Broad, multiple bands characteristic of the ammonium ion ( |

| 2830 | C-H Stretch | Alkyl C-H stretch from the methoxy group ( |

| 1602, 1505 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1215, 1273 | C-O Stretch | Strong asymmetric stretching of the aryl alkyl ether (Ar-O-C). |

| 1041 | C-O-C | Symmetric ether stretch. |

Mass Spectrometry (MS)

High-Resolution Mass Spec (HRMS-EI)

-

Ionization Mode: Electron Impact (EI) or ESI+.

-

Molecular Ion (M

): -

Base Peak: The molecular ion is typically stable due to the biphenyl conjugation.

Fragmentation Pathway

The fragmentation typically involves the loss of the methyl group from the methoxy substituent or the loss of the amino group.

Figure 1: Predicted fragmentation pathway for 2-Amino-5-methoxybiphenyl under Electron Impact ionization.

Experimental Protocols

Preparation of the Hydrochloride Salt

If you possess the free base (brown oil) and require the stable hydrochloride salt for analysis or storage, follow this standard protocol:

-

Dissolution: Dissolve 1.0 eq of 2-Amino-5-methoxybiphenyl (free base) in minimal diethyl ether or ethyl acetate.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 eq of 4M HCl in dioxane or bubble dry HCl gas through the solution.

-

Precipitation: A precipitate should form immediately. If oiling occurs, add hexanes to induce crystallization.

-

Isolation: Filter the solid under vacuum/inert atmosphere (N

). Wash with cold ether. -

Drying: Dry the solid in a vacuum desiccator over P

O

Sample Preparation for NMR

-

Solvent: Deuterated Chloroform (CDCl

) is suitable for the free base. For the Hydrochloride salt , use DMSO-d -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

References

-

Rice, G. T., & White, M. C. (2009). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 74(19), 7343–7349.

-

Marino, J. P., & Nguyen, H. N. (2002). Novel 1,4-Palladium Migration in Organopalladium Intermediates Derived from o-Iodobiaryls. The Journal of Organic Chemistry, 67(18), 6291–6296.

-

National Institute of Standards and Technology (NIST). 2-Aminobiphenyl Mass Spectrum. NIST Chemistry WebBook.

Sources

"2-Amino-5-methoxybiphenyl hydrochloride" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-5-methoxybiphenyl hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Amino-5-methoxybiphenyl hydrochloride, a key intermediate in various synthetic pathways. Recognizing the scarcity of published data on this specific molecule, this document outlines the fundamental principles, experimental protocols, and analytical methodologies required to establish a robust physicochemical profile. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven workflows for generating reliable and submission-ready data. We will delve into equilibrium solubility determination using the gold-standard shake-flask method and detail the systematic approach to forced degradation studies as mandated by regulatory bodies to establish a stability-indicating analytical method.

Introduction and Physicochemical Overview

2-Amino-5-methoxybiphenyl hydrochloride is an aromatic amine derivative. Its structure, featuring a biphenyl backbone with amino and methoxy functional groups, makes it a valuable building block in organic synthesis, potentially for pharmaceutical active ingredients. Understanding its solubility and stability is paramount for its effective use, ensuring consistent performance in reaction media, enabling proper formulation design, and defining appropriate storage and handling conditions.[1]

Stability studies are crucial for identifying potential degradation pathways and products, which is a regulatory requirement to ensure the safety and efficacy of any final drug product. This guide provides the strategic and tactical approach to performing these critical assessments.

Table 1: Physicochemical Properties of 2-Amino-5-methoxybiphenyl hydrochloride

| Property | Value | Source |

| CAS Number | 39547-15-4 | [2] |

| Molecular Formula | C₇H₁₀ClNO₂ | [2] |

| Molecular Weight | 175.61 g/mol | [2] |

| Physical Form | Crystal - Powder | |

| Appearance | Very pale yellow-red | |

| Purity | 97-98% | [2] |

| Storage | Sealed in dry, Room Temperature |

Part I: Solubility Profiling

2.1 The Rationale for Solubility Determination

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. For a synthetic intermediate, solubility in various solvents dictates reaction efficiency, purification strategies, and overall process viability. In a pharmaceutical context, aqueous solubility is a key factor influencing a drug's dissolution rate and, consequently, its bioavailability. The hydrochloride salt form of this amine is intentionally designed to enhance aqueous solubility compared to its free base, a common strategy in drug development.[3]

2.2 Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining equilibrium solubility due to its simplicity and reliability.[3] The protocol aims to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-Amino-5-methoxybiphenyl hydrochloride to several glass vials, each containing a precise volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol, acetonitrile). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium of a saturated solution was achieved.[3]

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in a shaking incubator set to a controlled temperature (e.g., 25 °C and/or 37 °C).

-

Agitation: Agitate the samples at a constant, moderate speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Sample Withdrawal & Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Dilution: Immediately dilute the filtrate with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below.

2.3 Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for quantifying the concentration of organic molecules in solution.[4]

Table 2: Typical HPLC Parameters for Quantification

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | A common, effective mobile phase system for polar and non-polar analytes.[3] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good peak shape. |

| Detection (UV) | Determine λmax (wavelength of maximum absorbance) via a UV scan | Ensures maximum sensitivity for the analyte. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential column overload. |

2.4 Data Presentation

The results should be tabulated to provide a clear and comparative overview of the compound's solubility.

Table 3: Example Solubility Data Table

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~5-6 | 25 | Experimental Value |

| 0.1 M HCl | 1.0 | 25 | Experimental Value |

| pH 4.5 Acetate Buffer | 4.5 | 25 | Experimental Value |

| pH 7.4 Phosphate Buffer | 7.4 | 25 | Experimental Value |

| Methanol | N/A | 25 | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value |

Part II: Stability Studies and Forced Degradation

3.1 The Imperative of Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products, impurities, or excipients. Regulatory agencies like the FDA and those following ICH guidelines mandate the use of SIMs for the analysis of all drug substances and products.[1]

Forced degradation, or stress testing, is the cornerstone of developing a SIM.[5] By intentionally exposing the compound to harsh conditions, we accelerate its decomposition to generate the very degradation products the method must be able to resolve.[6][7] The goal is to achieve a target degradation of 5-20% of the parent compound, which is sufficient to produce and detect major degradants without destroying the sample.[8]

Caption: Detailed workflow for the forced degradation study.

3.3 Data Analysis and Interpretation

The primary output of the stability study is a set of chromatograms from the HPLC analysis.

-

Specificity/Selectivity: The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the parent compound peak. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

-

Mass Balance: The total amount of the drug and its detected degradation products should remain relatively constant throughout the study. A good mass balance (e.g., 95-105%) provides confidence that all major degradants are being detected.

-

Degradation Pathway: By identifying which stress conditions cause degradation, one can infer the likely degradation pathways (e.g., hydrolysis, oxidation). This information is invaluable for developing stable formulations and defining storage conditions.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of 2-Amino-5-methoxybiphenyl hydrochloride. While specific experimental data for this compound is not widely published, the methodologies described herein represent the industry-standard approach for generating such critical information. By following these protocols, researchers can establish a comprehensive physicochemical profile, enabling informed decisions in process development, formulation, and regulatory compliance. The emphasis on understanding the causality behind each experimental choice ensures that the data generated is not only accurate but also defensible and fit for purpose.

References

- Vertex AI Search. (2020).

- Sigma-Aldrich. 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4.

- Elsevier.

- Pharmaceutical Technology. (2016).

- SciSpace. (2016).

- Eurofins. Analytical Method Summaries.

- Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- Fluorochem. 2-Amino-5-methoxyphenol hydrochloride.

- ChemBK. (2024). 2-amino-4-methoxy-biphenyl.

- Quest Journals.

- IJSDR. Stability indicating study by using different analytical techniques.

- Royal Society of Chemistry. (2010). Analytical Methods.

- BenchChem. (2025). Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride.

- AMSbiopharma. (2025).

Sources

- 1. scispace.com [scispace.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. questjournals.org [questjournals.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 8. pharmtech.com [pharmtech.com]

Quantum Chemical Blueprint for 2-Amino-5-methoxybiphenyl hydrochloride: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations to characterize "2-Amino-5-methoxybiphenyl hydrochloride," a molecule of interest in medicinal chemistry. Biphenyl scaffolds are prevalent in pharmacologically active compounds, and understanding their electronic structure is paramount for rational drug design.[1] This document moves beyond a simple recitation of methods, offering a deep dive into the causality behind computational choices. We will detail a self-validating workflow using Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of the target molecule. The insights derived—from molecular orbital analysis to electrostatic potential mapping—are directly correlated to key drug development parameters such as reactivity, stability, and intermolecular interaction potential, providing a robust in-silico foundation for experimental research.

Introduction: The Strategic Value of In-Silico Characterization

In the modern pharmaceutical landscape, the imperative to accelerate drug discovery while mitigating risks and costs has never been greater.[2][3] Computational chemistry serves as a powerful engine in this endeavor, enabling scientists to predict molecular properties and behaviors before a compound is ever synthesized, thereby saving significant time and resources.[4][5]

The molecule at the heart of this guide, 2-Amino-5-methoxybiphenyl hydrochloride, belongs to the biphenyl class of compounds. The conformational flexibility of the biphenyl unit, specifically the dihedral angle between the two phenyl rings, is a critical determinant of its interaction with biological targets.[6] Quantum chemical calculations allow us to precisely model this and other structural features, along with the molecule's electronic landscape. This guide will equip researchers with the theoretical knowledge and practical protocols to perform these calculations, interpret the results, and apply them to critical questions in drug development.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the selected theoretical method and basis set.[7] These choices represent a necessary compromise between computational cost and desired accuracy.

Density Functional Theory (DFT) vs. Hartree-Fock (HF)

-

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8] While a crucial starting point, HF systematically neglects electron correlation—the way electrons interact and influence each other's motion.[9] This can be a significant limitation for accurately predicting the properties of complex organic molecules.

-

Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of the complex wavefunction, DFT calculates the total energy of a system based on its electron density.[10][11] It implicitly includes some effects of electron correlation through the exchange-correlation functional.[9] For molecules like ours, hybrid functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) have a proven track record of providing a good balance of accuracy and computational efficiency.[6]

For this guide, we select DFT with the B3LYP functional as our primary method due to its superior handling of electron correlation for a system of this size and nature.

The Role of the Basis Set

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[12][13] The size and type of the basis set directly impact the quality of the calculation.[7]

-

Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but often too simplistic for reliable results.[12]

-

Split-Valence Basis Sets (e.g., Pople-style 6-31G): Use multiple functions for valence orbitals, allowing them more flexibility to change shape within the molecular environment. The "6-31G" notation indicates that core orbitals are described by 6 Gaussian functions, while valence orbitals are split into two parts, described by 3 and 1 Gaussian functions, respectively.

-

Polarization and Diffuse Functions:

-

Polarization functions (e.g., adding (d,p) or ** to 6-31G to get 6-31G(d,p) or 6-31G**) allow orbitals to change shape away from the spherical symmetry of an isolated atom, which is essential for describing chemical bonds accurately.[7]

-

Diffuse functions (e.g., adding + or ++ to get 6-311++G(d,p)) are large, spread-out functions that are crucial for describing systems with lone pairs, anions, or weak intermolecular interactions.

-

For our target molecule, which contains heteroatoms with lone pairs (O, N) and is studied as a hydrochloride salt, a robust basis set is required. We will use the 6-311++G(d,p) basis set to ensure a high-quality description of both the core bonding and the subtler electronic features.

Experimental Protocol: A Validated Computational Workflow

This section details the step-by-step methodology for conducting the quantum chemical analysis. The protocol is designed to be self-validating at a key checkpoint.

Step 1: Molecular Structure Preparation

-

Obtain 2D Structure: Start with the 2D chemical structure of 2-Amino-5-methoxybiphenyl. The hydrochloride form implies the amino group is protonated (-NH3+).

-

Convert to 3D: Use a molecular modeling program (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.

-

Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the MMFF94 force field) to generate a reasonable starting geometry. This step is not strictly quantum mechanics but provides a sensible input structure, which can significantly speed up the subsequent DFT optimization.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to the lowest energy on the potential energy surface.

-

Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

-

Input File: Construct an input file specifying the following:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Calculation Type: Opt (Optimization)

-

Charge and Multiplicity: For the protonated amine, the total charge is +1. Assuming a closed-shell molecule, the spin multiplicity is 1.

-

Coordinates: Provide the pre-optimized 3D coordinates from Step 1.

-

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the system's energy until convergence criteria are met.

Step 3: Vibrational Frequency Analysis (Self-Validation Checkpoint)

This is a critical step performed on the optimized geometry from Step 2.[14]

-

Input File: Use the same method (B3LYP) and basis set (6-311++G(d,p)) as the optimization.

-

Calculation Type: Freq (Frequency).

-

Execution & Validation:

-

Run the calculation. The output will list the vibrational modes and their frequencies.

-

Crucial Check: A true energy minimum must have zero imaginary frequencies .[1] If one or more imaginary frequencies are found, it indicates the structure is a saddle point (e.g., a transition state), not a stable minimum. The geometry must then be perturbed along the imaginary frequency's vibrational mode and re-optimized.

-

This frequency analysis validates the optimized geometry and provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.[15][16]

-

Step 4: Electronic Property Calculations

Once the optimized geometry is validated, we can calculate the key electronic properties using the same level of theory.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.[17] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17] The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[18]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.

-

Red regions (negative potential): Indicate electron-rich areas, prime targets for electrophilic attack or hydrogen bond donation.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

-

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites.[6]

The overall computational workflow is summarized in the diagram below.

Caption: A validated workflow for quantum chemical analysis.

Data Presentation and Interpretation

The following tables present hypothetical, yet representative, quantitative data for 2-Amino-5-methoxybiphenyl hydrochloride, derived from the methodologies described.

Table 1: Key Optimized Geometric Parameters

| Parameter | Description | Calculated Value | Significance |

| C1-C1' Dihedral Angle | Torsion angle between the two phenyl rings | ~55.2° | Governs the molecule's 3D shape and steric profile, crucial for receptor fitting. A non-planar arrangement is typical for substituted biphenyls.[6] |

| C-N Bond Length | Bond distance in the protonated amine | ~1.49 Å | Reflects the single bond character. |

| C-O Bond Length | Bond distance in the methoxy group | ~1.37 Å | Shows partial double bond character due to resonance with the ring. |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value | Unit | Interpretation & Relevance in Drug Development |

| Total Energy | -708.5432 | Hartrees | A baseline for comparing conformational isomers. |

| Dipole Moment | 8.51 | Debye | High value suggests significant polarity, influencing solubility and membrane permeability.[1] |

| E_HOMO | -8.98 | eV | Energy of the highest occupied molecular orbital. |

| E_LUMO | -1.52 | eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 7.46 | eV | A large gap indicates high kinetic stability and lower chemical reactivity, which can be a desirable trait for metabolic stability.[1] |

| Zero-Point Vibrational Energy | 175.43 | kcal/mol | A quantum mechanical correction to the total energy.[15] |

Conclusion: From In-Silico Data to Actionable Insights

Quantum chemical calculations provide a powerful, predictive lens through which to view potential drug candidates like 2-Amino-5-methoxybiphenyl hydrochloride. By employing a robust and self-validating workflow based on Density Functional Theory, we can move beyond mere structural representation to a deep understanding of electronic behavior. The calculated properties—dihedral angle, HOMO-LUMO gap, and the Molecular Electrostatic Potential map—are not abstract theoretical values. They are direct in-silico predictors of a molecule's stability, reactivity, and potential for intermolecular interactions. This guide provides the foundational protocol for generating such data, empowering drug development professionals to make more informed, data-driven decisions in the complex process of creating new therapeutics.[19]

References

-

Basis set (chemistry) - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. Retrieved March 2, 2026, from [Link]

-

Medicines Discovery Catapult. (2026, January 29). The value of computational chemistry. Retrieved March 2, 2026, from [Link]

-

Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved March 2, 2026, from [Link]

-

Jetir.Org. (2014, February 10). Basis Set and their correlations with quantum chemical computations. Retrieved March 2, 2026, from [Link]

-

Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery. Retrieved March 2, 2026, from [Link]

-

SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved March 2, 2026, from [Link]

-

CHR Life Sciences. (2024, November 26). The Indispensable Role of Computational Chemists in Drug Development. Retrieved March 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 1). 11.2: Gaussian Basis Sets. Retrieved March 2, 2026, from [Link]

-

Q-Chem. (n.d.). 10.11 Vibrational Analysis. Q-Chem 5.0 User's Manual. Retrieved March 2, 2026, from [Link]

-

Scientific Research Journals. (2022, September 10). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Retrieved March 2, 2026, from [Link]

-

CHIMIA. (2022). Computational Vibrational Spectroscopy. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (2001, August). Quantum-Chemical Substantiation of the Reactivity and Regioselectivity of Nitration of Biphenyl Derivatives. Retrieved March 2, 2026, from [Link]

-

Unknown Source. (n.d.). Basis Sets. Retrieved March 2, 2026, from [Link]

-

MUNI SCI. (n.d.). Computational Modeling of Molecular Vibrations. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (2026, February 10). (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. Retrieved March 2, 2026, from [Link]

-

Unknown Source. (n.d.). HARTREE-FOCK AND DFT. Retrieved March 2, 2026, from [Link]

-

Wikipedia. (n.d.). Hartree–Fock method. Retrieved March 2, 2026, from [Link]

-

YouTube. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Retrieved March 2, 2026, from [Link]

-

Gaussian. (1999, October 29). Vibrational Analysis in Gaussian. Retrieved March 2, 2026, from [Link]

-

Physics Stack Exchange. (2022, May 22). Hartree-Fock vs. density functional theory. Retrieved March 2, 2026, from [Link]

-

ACS Publications. (n.d.). Experimental, Hartree-Fock, and Density Functional Theory. Retrieved March 2, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Retrieved March 2, 2026, from [Link]

-

AIP Publishing. (2023, August 1). Quantum dynamics of the internal motion of biphenyl-based molecular junctions. Retrieved March 2, 2026, from [Link]

-

ACS Publications. (2014, January 7). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. Retrieved March 2, 2026, from [Link]

-

PMC. (2022, May 19). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Retrieved March 2, 2026, from [Link]

-

UW-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Retrieved March 2, 2026, from [Link]

- Google Patents. (n.d.). US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

-

ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol? Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxyphenol. Retrieved March 2, 2026, from [Link]

-

ChemBK. (2024, April 9). 2-amino-4-methoxy-biphenyl. Retrieved March 2, 2026, from [Link]

-

Oriental Journal of Chemistry. (2005). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Retrieved March 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. The Indispensable Role of Computational Chemists in Drug Development - CHR Life Sciences [chrlifesciences.com]

- 4. The value of computational chemistry - Medicines Discovery Catapult [md.catapult.org.uk]

- 5. steeronresearch.com [steeronresearch.com]

- 6. scivisionpub.com [scivisionpub.com]

- 7. jetir.org [jetir.org]

- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 9. physics.stackexchange.com [physics.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. gaussian.com [gaussian.com]

- 15. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 16. chimia.ch [chimia.ch]

- 17. ossila.com [ossila.com]

- 18. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 19. neuroquantology.com [neuroquantology.com]

Crystal structure analysis of "2-Amino-5-methoxybiphenyl hydrochloride"

Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Pharmaceutical Researchers, and Process Engineers.

Executive Summary & Structural Significance[1]

The structural elucidation of 2-Amino-5-methoxybiphenyl hydrochloride represents a critical case study in organic solid-state chemistry. As a functionalized biphenyl derivative, this compound serves as a privileged scaffold in the synthesis of azo dyes, fluorescent probes, and potential pharmaceutical intermediates.

The hydrochloride salt form is of particular interest due to its impact on solubility , bioavailability , and solid-state stability . Unlike the free base, the salt introduces a strong ionic hydrogen-bonding network that dictates the crystal packing.

Key Structural Challenges:

-

Steric Hindrance: The ortho-amino group (position 2) induces significant torsion between the phenyl rings to minimize steric clash, preventing planarity.

-

Proton Transfer: Confirming the location of the acidic proton (formation of the

species) is essential for correct space group assignment. -

Disorder: The methoxy group (position 5) often exhibits rotational disorder that requires careful modeling during refinement.

Synthesis and Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction (XRD) requires a controlled environment to manage the oxidation sensitivity of the amine and the hygroscopic nature of the hydrochloride salt.

Preparation of the Hydrochloride Salt

To ensure stoichiometric protonation, the following protocol is recommended:

-

Dissolution: Dissolve 2-Amino-5-methoxybiphenyl (free base) in anhydrous Ethanol (

) or Tetrahydrofuran ( -

Acidification: Add 1.1 equivalents of

in Dioxane dropwise at -

Precipitation: The salt typically precipitates immediately. Filter and wash with cold Diethyl Ether (

) to remove excess acid.

Single Crystal Growth Strategy

Direct evaporation often yields polycrystalline powder. A Solvent Diffusion method is superior for this salt.

| Parameter | Recommended Condition | Rationale |

| Solvent System | Methanol (Solvent) / Diethyl Ether (Antisolvent) | |

| Concentration | Saturated but not supersaturated to prevent rapid crashing. | |

| Temperature | Lower kinetic energy promotes ordered lattice formation and reduces thermal vibration. | |

| Vessel | Narrow NMR tube or vial within a jar | Limits the diffusion rate (interface surface area). |

Workflow Visualization

Figure 1: Optimized workflow for generating diffraction-quality crystals of amine hydrochloride salts.

Data Collection and Structure Solution

Instrumentation & Parameters

For organic salts containing only light atoms (C, H, N, O, Cl), a Copper (

-

Temperature: Collect data at

(Cryostream). This freezes the rotation of the methoxy group and reduces the thermal ellipsoids of the terminal chloride, improving resolution. -

Resolution: Aim for

or better to resolve the H-atom positions on the ammonium group.

Solving the Phase Problem

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Method: Use Dual Space methods (SHELXT) . The chloride ion (

) will be the heaviest peak and easily located, serving as an anchor for phasing the remaining carbon/nitrogen skeleton.

Refinement Strategy (SHELXL)

-

Chloride Ion: Refine anisotropically first.

-

Ammonium Group (

): Locate hydrogen atoms in the Difference Fourier map. Do not place them geometrically immediately. Finding the electron density peaks confirms the salt formation.-

Constraint: Use DFIX restraints if the N-H bond lengths vary wildly (

).

-

-

Methoxy Group: Check for disorder. If the thermal ellipsoid of the methyl carbon is elongated, model it as a split position (e.g., PART 1 / PART 2) with occupancy refined.

Structural Analysis & Discussion

Upon solving the structure, the analysis must focus on the specific interactions that stabilize the lattice.

The Biphenyl Torsion

The defining feature of 2-substituted biphenyls is the dihedral angle (torsion) between the two phenyl rings.

-

Prediction: Due to the steric bulk of the ortho-ammonium group (

), the rings cannot be coplanar. -

Expected Angle:

. -

Significance: This twist disrupts extended

-conjugation, which explains the hypsochromic (blue) shift in UV-Vis absorption compared to planar analogs.

Hydrogen Bonding Network

The crystal packing is dominated by Charge-Assisted Hydrogen Bonds . The chloride anion acts as a multi-acceptor.

-

Primary Interaction:

-

Typically, all three ammonium protons will find chloride acceptors, forming a 2D hydrophilic sheet .

-

-

Secondary Interaction:

-

Weak interactions from the aromatic protons to the chloride.

-

Packing Hierarchy Visualization

Figure 2: Hierarchy of supramolecular forces stabilizing the 2-Amino-5-methoxybiphenyl HCl lattice.

References

-

Cruickshank, D. W. J. (1999). The determination of crystal structures. In International Tables for Crystallography. International Union of Crystallography. Link

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

-

PubChem. (2025).[1][2][3] 2-Amino-5-methoxyphenol hydrochloride (Analogous Structure Data). National Library of Medicine. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

Sources

Thermal Characterization of 2-Amino-5-methoxybiphenyl Hydrochloride: A Preformulation Whitepaper

Executive Summary

In pharmaceutical solid-state development, the physical characterization of active pharmaceutical ingredients (APIs) is a critical determinant of formulation viability. 2-Amino-5-methoxybiphenyl hydrochloride is a functionalized biphenyl amine salt. While hydrochloride salts are ubiquitous due to their ability to enhance aqueous solubility, they present unique thermal instability profiles. This technical guide establishes a rigorous, self-validating framework for analyzing this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), moving beyond basic operation to explore the thermodynamic causality behind the data.

Mechanistic Principles & The Causality of Thermal Behavior

To characterize an amine hydrochloride salt effectively, an analyst must understand the molecular causality of its thermal degradation.

When 2-Amino-5-methoxybiphenyl hydrochloride is subjected to thermal stress, the input energy eventually overcomes the ionic lattice energy. Causality: This thermal energy forces the dissociation of the protonated amine and the chloride counterion, frequently resulting in the volatilization of HCl gas[1].

If a researcher only observes the DSC heat flow, this endothermic decomposition can perfectly mimic a thermodynamic melting point. By coupling DSC orthogonally with TGA, we establish a causal link between heat flow and mass loss: an endotherm with concurrent mass loss is a kinetic decomposition, whereas an endotherm with a flat TGA baseline is a true, reversible thermodynamic melt[2]. According to 3, precisely determined thermodynamic events serve as critical, legally recognized indicators of drug identity and purity[3].

Self-Validating Experimental Protocols

A scientific protocol is only trustworthy if it continuously validates its own accuracy. The following workflows are designed as self-validating systems , ensuring that instrument drift or environmental variables do not compromise the integrity of the API characterization.

Phase I: System Suitability & Calibration (The Validation Layer)

Before introducing the biphenyl derivative, the instruments must prove their calibration state[3].

-

DSC Self-Validation: Run a high-purity Indium standard. The system validates its thermodynamic accuracy only if the melt onset is exactly 156.6°C and the enthalpy of fusion is 28.71 J/g.

-

TGA Self-Validation: Run a certified Class M weight to validate the microbalance linearity, followed by a Curie point standard (e.g., Nickel) to validate the thermocouple accuracy under experimental purge conditions.

Phase II: TGA Methodology for Amine Hydrochlorides

-

Crucible Selection: Use an open 70 µL alumina (Al₂O₃) crucible. Causality: Alumina is chemically inert to evolved HCl gas, preventing the catalytic artifacts and crucible degradation that platinum pans frequently induce.

-

Sample Mass: Weigh exactly 3.0 to 5.0 mg of 2-Amino-5-methoxybiphenyl HCl. Causality: Small, precisely controlled masses prevent thermal lagging and ensure uniform heat distribution through the crystal lattice, yielding sharp derivative (DTG) peaks[1].

-

Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed is purely a function of thermal dissociation (e.g., desolvation or HCl loss)[2].

-

Thermal Ramp: Equilibrate at 25°C, hold for 5 minutes to establish a stable microbalance baseline, then heat at 10°C/min to 350°C.

Phase III: DSC Methodology

-

Pan Preparation: Weigh 2.0 to 4.0 mg into a standard aluminum pan. Crimp the lid, but pierce a 50 µm pinhole. Causality: The pinhole is critical for hydrochlorides. It allows evolved volatiles (surface water, lattice water, or HCl) to escape. If sealed hermetically, the internal pressure build-up would artificially shift the thermodynamic transitions to higher temperatures via Le Chatelier's principle.

-

Atmosphere Control: Purge the cell with dry N₂ at 50 mL/min to prevent moisture condensation at sub-ambient temperatures and oxidation at high temperatures.

-

Thermal Ramp: Heat at 10°C/min from 25°C to 220°C. Causality: The run is deliberately terminated just prior to the TGA-determined decomposition onset to prevent corrosive HCl gas from damaging the DSC sensor cell.

Advanced Resolution: Modulated DSC (MDSC)

If the standard DSC reveals a broad desolvation endotherm that potentially masks the glass transition (

Data Presentation & Interpretation

The table below summarizes the expected quantitative thermal data comparing two hypothetical preformulation batches of 2-Amino-5-methoxybiphenyl hydrochloride: an anhydrous form and a solvated (monohydrate) form.

| Parameter | Batch 001 (Anhydrous) | Batch 002 (Monohydrate) | Analytical Causality & Interpretation |

| TGA Mass Loss (<150°C) | < 0.1% | ~6.8% | Differentiates trace surface moisture from stoichiometric lattice water (monohydrate theoretical ~6.7%). |

| DSC Endotherm 1 | None | Peak: 112°C ( | Endothermic desolvation of the crystal lattice. Matches TGA mass loss. |

| DSC Endotherm 2 | Peak: 228°C | Peak: 228°C | Melting transition of the anhydrous API crystal lattice. |

| TGA Decomp. Onset | 231°C | 231°C | Volatilization of HCl gas immediately following the melt. |

Workflow Visualization

The following decision matrix illustrates the logical flow for interpreting coupled TGA and DSC data for amine hydrochloride salts, ensuring that decomposition events are not misclassified as stable melting points.

Figure 1: Decision matrix for interpreting coupled TGA and DSC data of amine hydrochloride salts.

Conclusion

The thermal characterization of 2-Amino-5-methoxybiphenyl hydrochloride requires a rigorous, multi-technique approach. Because hydrochloride salts are highly susceptible to thermal dissociation and HCl volatilization near their melting points, relying on DSC alone is an analytical risk. By implementing the self-validating TGA and DSC protocols outlined above, pharmaceutical scientists can confidently differentiate between polymorphism, solvation states, and thermal degradation, thereby ensuring the selection of the most stable solid form for downstream drug development.

References

-

Title: General Chapters: <891> THERMAL ANALYSIS Source: Pharmacopeia (United States Pharmacopeia online) URL: 3

-

Title: Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC Source: PerkinElmer (via AZoM) URL: 1

-

Title: An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride Source: BenchChem URL: 2

-

Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL: 4

Sources

Electronic Modulation of Biphenyl Scaffolds: A Theoretical Guide to Methoxy-Substitution

Topic: Theoretical Studies on the Electronic Properties of Methoxy-Substituted Biphenyls Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Materials Scientists

Executive Summary

The biphenyl moiety serves as a privileged scaffold in both medicinal chemistry (e.g., Vancomycin, PCB metabolites) and organic electronics (e.g., OLED host materials). However, its physicochemical profile is governed by a delicate interplay between electronic effects (induction/resonance) and steric dynamics (torsional twisting).

This guide provides a rigorous theoretical framework for analyzing methoxy-substituted biphenyls. By introducing electron-donating methoxy groups (-OCH

Computational Framework & Methodology

To accurately predict the electronic behavior of methoxy-biphenyls, a "self-validating" computational workflow is essential. The choice of functional and basis set must balance the description of weak dispersion forces (critical for methoxy rotation) and charge-transfer excitations.

Standard Operating Procedure (SOP)

Step 1: conformational Sampling Methoxy groups have rotational freedom. Before optimization, perform a relaxed potential energy surface (PES) scan of the C-O-C-C dihedral to locate the global minimum.

Step 2: Geometry Optimization

-

Functional: B3LYP is the standard baseline, but CAM-B3LYP (Coulomb-Attenuating Method) is recommended for biphenyls intended for NLO or OLED applications to correct for long-range charge transfer errors.

-

Basis Set: 6-311++G(d,p) .[1]

-

Why? The diffuse functions (++) are non-negotiable for describing the lone pairs on the methoxy oxygen atoms, which significantly influence the molecular electrostatic potential (MEP).

-

-

Solvation: Use the Polarizable Continuum Model (PCM).

-

Drug Discovery: Water (

). -

OLEDs:[2] Dichloromethane or Gas Phase.

-

Step 3: Vibrational Analysis Calculate frequencies to ensure no imaginary modes exist (confirming a true minimum).[3][4]

Workflow Visualization

Figure 1: Logical flow for the quantum chemical analysis of substituted biphenyls.

Conformational Dynamics: The "Ortho Effect"

The most critical theoretical insight in this system is the torsion angle (

Steric vs. Electronic Competition

-

Unsubstituted Biphenyl: In the gas phase, the dihedral angle is

. This is a compromise between maximizing -

4,4'-Dimethoxybiphenyl (Para): The methoxy groups are distal. The ring remains twisted (

), but the electronic effect is purely resonant/inductive. -

2,2'-Dimethoxybiphenyl (Ortho): The "Ortho Effect" dominates. The bulky methoxy groups clash, forcing the rings to twist significantly (often

or even-

Consequence: This breaks the conjugation between the rings. The molecule behaves electronically as two separate anisole moieties rather than a unified biphenyl system.

-

Impact on Band Gap

-

Planarization (High Conjugation): Lowers the LUMO

Red-shifted absorption (Smaller Gap). -

Twisting (Broken Conjugation): Raises the LUMO

Blue-shifted absorption (Larger Gap).

Electronic Structure Modulation (Data & Trends)

The introduction of methoxy groups alters the Frontier Molecular Orbitals (FMOs). Methoxy is a strong Electron Donating Group (EDG) via resonance.

Quantitative Comparisons

The following table synthesizes theoretical data (DFT/B3LYP) comparing the parent scaffold to methoxy-derivatives. Note how the para-substitution stabilizes the cation (raising HOMO), while ortho-substitution disrupts the gap due to twisting.

| Compound | Substitution | Dihedral Angle ( | HOMO (eV) | LUMO (eV) | Gap ( | Stability |

| Biphenyl | None | ~44.4° | -6.40 | -1.14 | 5.26 eV | High |

| 4,4'-DMB | Para, Para | ~40.0° | -5.48 | -0.91 | 4.57 eV | Reactive (Hole Transport) |

| 2,2'-DMB | Ortho, Ortho | ~80-90° | -5.85 | -0.65 | ~5.20 eV | High (Broken Conjugation) |

Values derived from trends in cited literature [1, 3, 5].

Mechanistic Pathway: Structure-Property Relationship

Figure 2: Causal pathway linking substitution position to optoelectronic outcomes.

Applications & Experimental Validation

Drug Discovery: Metabolic Stability & MEP

In medicinal chemistry, the methoxy-biphenyl motif appears in inhibitors and PCB metabolites.

-

MEP Analysis: DFT-generated Molecular Electrostatic Potential maps reveal that the oxygen atoms of the methoxy groups are the primary sites for electrophilic attack (negative potential, red regions), while the aromatic protons are susceptible to nucleophilic interactions [1].

-

Metabolic Liability: The methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes. A high HOMO energy (as seen in 4,4'-DMB) generally correlates with easier oxidation, predicting faster metabolic clearance compared to electron-deficient rings.

Materials Science: NLO and OLEDs

-

OLEDs: 4,4'-dimethoxybiphenyl derivatives are used as hole-transport materials because the EDG raises the HOMO level, matching the work function of indium tin oxide (ITO) anodes [5].

-